molecular formula C12H9N3 B1598385 4-(1H-pyrazol-4-yl)quinoline CAS No. 439106-49-7

4-(1H-pyrazol-4-yl)quinoline

Cat. No. B1598385
CAS RN: 439106-49-7
M. Wt: 195.22 g/mol
InChI Key: PJKFKLYKZFIEHG-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)quinoline (also known as 4-PQ) is a synthetic compound belonging to the quinoline family of heterocyclic compounds. It is a highly versatile and functional molecule that has been used in a variety of scientific research applications. 4-PQ is known for its ability to act as a potent inhibitor of certain enzymes, and has also been used as a ligand for metal complexes. In addition, 4-PQ has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Quinolinyl-Pyrazoles

Quinolinyl-pyrazoles are synthesized through various methods, including the treatment of chalcones with thiosemicarbazide under alkaline conditions followed by cyclization. These compounds have been screened for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents .

Pharmacological Evolution

Recent studies have shown that certain pyrazole-containing quinolines exhibit comparable functional efficacy to known pharmacological agents. For example, compounds with electron-donating groups at the seventh position of the quinoline core have emerged as functionally comparable to the hit molecule 4-(1-phenyl-1H-pyrazol-4-yl)quinoline for mGlu4 PAM activity . This suggests their potential application in designing drugs targeting the mGlu4 receptor.

Bioactive Heterocycle Comparison

The bioactive quinolinyl-pyrazole heterocycle has been compared with standard drug-associated molecules, showing less toxicity and more potency. This comparison is crucial for the development of safer and more effective pharmaceuticals .

Chemical Properties and Synthesis

Pyrazole derivatives, including those containing the quinoline moiety, have diverse and valuable synthetic, biological, and photophysical properties. Their structural variants offer a wide range of applications in organic chemistry, highlighting their importance in synthesizing industrially and pharmaceutically crucial chemicals .

Photophysical Properties

Some fused pyrazoles demonstrate exceptional photophysical properties, making them suitable for applications in material science. The ability to form complex structures with relevant examples from these derivatives underscores their versatility in this field .

Industrial Chemical Production

The efficient and selective synthesis of pyrazole derivatives is an important area of organic chemistry. Compounds like 4-(1H-pyrazol-4-yl)quinoline can be used in one-pot multi-step syntheses, such as the production of polysubstituted triazoles, which are significant in various industrial processes .

properties

IUPAC Name

4-(1H-pyrazol-4-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKFKLYKZFIEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402067
Record name 4-(1H-pyrazol-4-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-4-yl)quinoline

CAS RN

439106-49-7
Record name 4-(1H-pyrazol-4-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439106-49-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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